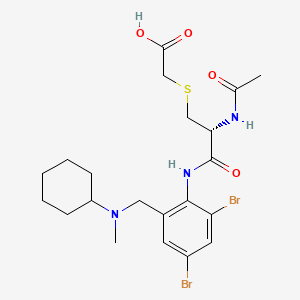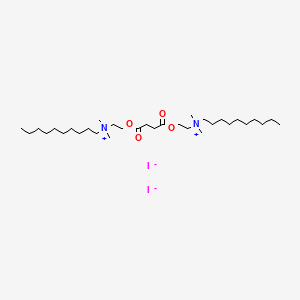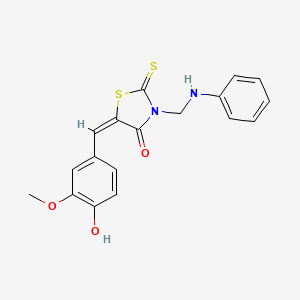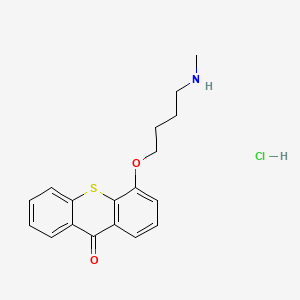![molecular formula C50H33F21IrO5P3S- B15190439 [3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate CAS No. 207747-21-5](/img/structure/B15190439.png)
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate” is an organometallic complex. Organometallic compounds, which contain metal-carbon bonds, are widely studied for their unique properties and applications in catalysis, materials science, and medicine. This particular compound features iridium, a transition metal known for its catalytic properties, coordinated with phosphane ligands and carbon monoxide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves the coordination of iridium with phosphane ligands and carbon monoxide. A common method for preparing such complexes includes the reaction of iridium precursors (such as iridium chloride) with phosphane ligands in the presence of a carbon monoxide atmosphere. The reaction conditions typically involve:
- Solvent: Organic solvents like dichloromethane or toluene.
- Temperature: Moderate temperatures (25-80°C).
- Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of similar organometallic complexes often involves:
- Large-scale reactors with precise control over temperature and pressure.
- Purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can be oxidized, changing its oxidation state.
Substitution: Ligands (such as phosphane or carbon monoxide) can be substituted with other ligands.
Addition: New ligands can be added to the iridium center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Substituting Agents: Other phosphane ligands, halides.
Addition Reagents: Alkenes, alkynes.
Major Products
The major products depend on the specific reaction but can include:
- Oxidized iridium complexes.
- Substituted phosphane complexes.
- Addition products with new ligands.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as catalysts in hydrogenation, hydroformylation, and other organic transformations.
Materials Science: Components in the synthesis of advanced materials with unique electronic properties.
Biology and Medicine
Drug Development: Potential use in the development of anticancer agents due to the unique properties of iridium complexes.
Biological Probes: Used in imaging and diagnostic applications.
Industry
Chemical Manufacturing: Catalysts in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Catalysts in processes for reducing environmental pollutants.
Mécanisme D'action
The mechanism by which this compound exerts its effects typically involves:
Coordination Chemistry: The iridium center coordinates with various ligands, facilitating catalytic reactions.
Molecular Targets: Targets include organic substrates in catalytic processes.
Pathways Involved: Pathways often involve electron transfer and bond formation/breaking.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Iridium(III) chloride;carbon monoxide;phosphane]: Similar coordination environment but different ligands.
[Rhodium(III) chloride;carbon monoxide;phosphane]: Rhodium analog with similar catalytic properties.
Uniqueness
Ligand Environment: The specific arrangement of phosphane ligands and trifluoromethyl groups provides unique electronic and steric properties.
Catalytic Activity: Potentially higher activity or selectivity in certain catalytic reactions compared to similar compounds.
Propriétés
Numéro CAS |
207747-21-5 |
|---|---|
Formule moléculaire |
C50H33F21IrO5P3S- |
Poids moléculaire |
1430.0 g/mol |
Nom IUPAC |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.CHF3O3S.2CO.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;2-1(3,4)8(5,6)7;2*1-2;/h2-25H,26-28H2,1H3;(H,5,6,7);;;/p-1 |
Clé InChI |
JQBPWLRBIIABDR-UHFFFAOYSA-M |
SMILES canonique |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[C-]#[O+].C(F)(F)(F)S(=O)(=O)[O-].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


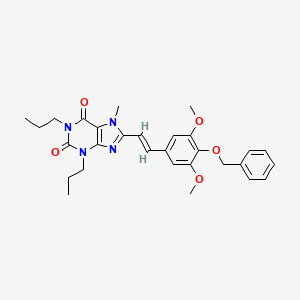
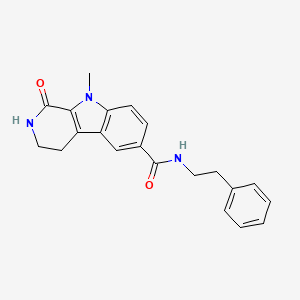
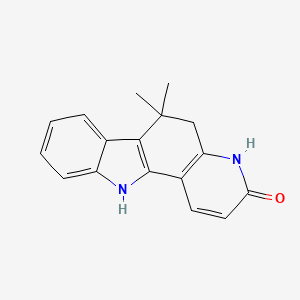
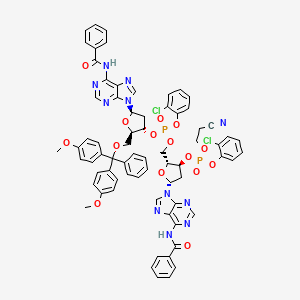
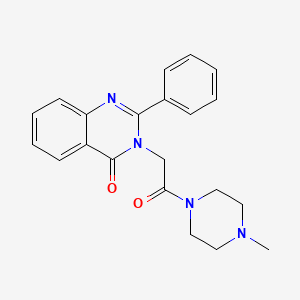
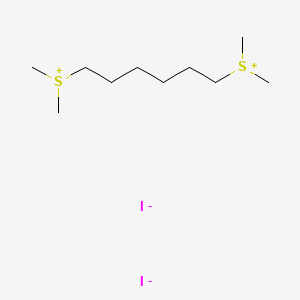
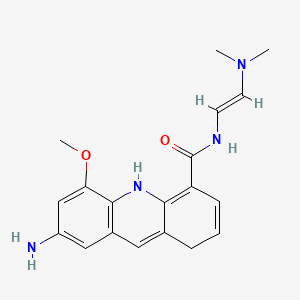
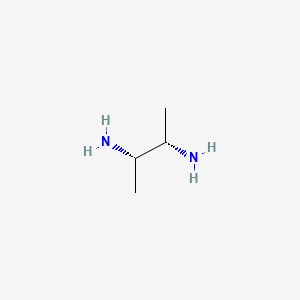
![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)
